

# **Eudragit-Coated Liposomes: A Targeted Approach for Enhanced Cancer Therapy**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Eudragits |           |
| Cat. No.:            | B1196250  | Get Quote |

## Application Notes for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Eudragit-coated liposomes represent a sophisticated and promising drug delivery system for targeted cancer therapy. This technology leverages the biocompatibility and versatility of liposomes with the pH-responsive properties of Eudragit polymers to achieve site-specific drug release, particularly in the acidic tumor microenvironment or specific regions of the gastrointestinal tract, such as the colon for the treatment of colorectal cancer. This targeted approach aims to enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity and overcoming challenges like poor drug solubility and stability.

Liposomes, spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs. However, conventional liposomes can be unstable in the physiological environment. Eudragit, a family of anionic polymethacrylate copolymers, provides a protective enteric coating that is resistant to the acidic conditions of the stomach but dissolves at higher pH levels found in the intestine and colon. This pH-dependent solubility is instrumental for oral drug delivery to treat cancers like colorectal cancer. Furthermore, the acidic microenvironment of solid tumors can also trigger the dissolution of certain Eudragit polymers, leading to localized drug release directly at the tumor site.



Recent research has demonstrated the potential of Eudragit-coated liposomes in delivering various chemotherapeutic agents, such as betulinic acid and doxorubicin, to cancer cells with improved efficacy.[1][2] These formulations have shown the ability to inhibit tumor growth, reduce cell migration, and even modulate the tumor immune microenvironment.[1][2]

Mechanism of Action: pH-Responsive Drug Release

The core principle behind the efficacy of Eudragit-coated liposomes in targeted cancer therapy lies in their pH-sensitive nature. Eudragit polymers, such as Eudragit S100, contain carboxylic acid groups that remain protonated and insoluble at low pH. This property protects the encapsulated drug from the harsh acidic environment of the stomach. As the liposomes transit to the higher pH of the intestines or encounter the acidic tumor microenvironment, the carboxylic acid groups deprotonate, causing the polymer to dissolve and release the encapsulated drug. This targeted release mechanism is crucial for maximizing the drug concentration at the site of action while minimizing exposure to healthy tissues.

### **Quantitative Data Summary**

The following tables summarize the key physicochemical characteristics of Eudragit-coated liposomes from various studies, providing a comparative overview of their properties.

Table 1: Physicochemical Characterization of Eudragit S100-Coated Liposomes Loaded with Betulinic Acid

| Formulati<br>on | Particle<br>Size (nm) | Polydispe<br>rsity<br>Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Drug<br>Loading<br>(%) | Referenc<br>e |
|-----------------|-----------------------|--------------------------------------|---------------------------|----------------------------------------|------------------------|---------------|
| pH-BA-LP        | < 100                 | Not<br>Reported                      | Not<br>Reported           | ~90%                                   | Not<br>Reported        | [1][2]        |
| SCMB            | 80.70 ±<br>0.78       | < 0.25                               | Negative                  | Not<br>Reported                        | 1%                     |               |

pH-BA-LP: pH-responsive betulinic acid-loaded liposomes SCMB: Soy phosphatidylcholine-cholesterol liposomes with MEL-A and betulinic acid



Table 2: Physicochemical Characterization of Other Eudragit-Coated Nanoparticles for Cancer Therapy

| Formulation             | Drug        | Polymer                    | Particle<br>Size (nm) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|-------------------------|-------------|----------------------------|-----------------------|----------------------------------------|-----------|
| DOX-DEEU<br>NPs         | Doxorubicin | Dextran/Eudr<br>agit S-100 | ~55                   | ~95%                                   |           |
| Budesonide<br>Liposomes | Budesonide  | Eudragit<br>S100           | 275                   | >90%                                   | [3]       |

DOX-DEEU NPs: Doxorubicin-loaded dextran/Eudragit S-100 nanoparticles

## **Experimental Protocols**

Protocol 1: Preparation of Eudragit S100-Coated Liposomes by Thin-Film Hydration and pH-Driven Method

This protocol describes the preparation of Eudragit S100-coated liposomes encapsulating a hydrophobic drug (e.g., betulinic acid).

#### Materials:

- Phospholipids (e.g., Soy phosphatidylcholine)
- Cholesterol
- Anticancer drug (e.g., Betulinic acid)
- Eudragit S100
- Organic solvent (e.g., Chloroform, Methanol)
- Phosphate buffered saline (PBS)



- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Round-bottom flask
- Rotary evaporator
- Probe sonicator
- Syringe filters (0.22 μm)
- Magnetic stirrer

Procedure:

Part A: Preparation of Drug-Loaded Liposomes (Thin-Film Hydration)

- Dissolve the phospholipids, cholesterol, and the anticancer drug in a suitable organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized for the specific drug.[4][5]
- Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the inner wall of the flask.
- Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least
   2 hours to remove any residual solvent.
- Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature.
- To obtain small unilamellar vesicles (SUVs), sonicate the resulting liposomal suspension using a probe sonicator on ice.
- Filter the liposome suspension through a 0.22 μm syringe filter to remove any large aggregates.

Part B: Coating of Liposomes with Eudragit S100 (pH-Driven Method)



- Prepare a solution of Eudragit S100 in an alkaline buffer (e.g., PBS adjusted to pH 8.0 with NaOH).
- Slowly add the prepared liposome suspension to the Eudragit S100 solution while stirring.
- Adjust the pH of the mixture to a value below the pKa of Eudragit S100 (e.g., pH 4.0-5.0) by adding HCl dropwise. This will cause the Eudragit S100 to precipitate onto the surface of the liposomes.
- Stir the suspension for a specified period to ensure complete coating.
- Centrifuge the suspension to collect the Eudragit-coated liposomes.
- Wash the pellet with a suitable buffer to remove any uncoated polymer and unincorporated drug.
- Resuspend the final Eudragit-coated liposomes in a suitable buffer for further characterization and use.

Protocol 2: In Vitro Drug Release Study

This protocol evaluates the pH-responsive drug release from the Eudragit-coated liposomes.

#### Materials:

- Eudragit-coated liposomes
- Release media at different pH values (e.g., pH 1.2, 6.8, and 7.4 to simulate the gastrointestinal tract and tumor microenvironment)
- Dialysis membrane (with an appropriate molecular weight cut-off)
- Shaking incubator or water bath
- UV-Vis spectrophotometer or HPLC

#### Procedure:



- Place a known amount of the Eudragit-coated liposome suspension into a dialysis bag.
- Immerse the dialysis bag in a container with a known volume of release medium at a specific pH.
- Place the container in a shaking incubator or water bath at 37°C.
- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released over time.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the Eudragit-coated liposomes against cancer cells.

#### Materials:

- Cancer cell line (e.g., colorectal cancer cell line)
- Cell culture medium and supplements
- Eudragit-coated liposomes (with and without drug)
- · Free drug solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO) or other suitable solvent
- 96-well plates
- Microplate reader

#### Procedure:



- Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the free drug, drug-loaded Eudragit-coated liposomes, and empty liposomes (as a control). Include untreated cells as a negative control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals by adding a suitable solvent (e.g., DMSO).
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control cells.

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol evaluates the in vivo antitumor activity of Eudragit-coated liposomes in a mouse model of cancer.

#### Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cells for tumor induction
- Eudragit-coated liposomes (with and without drug)
- Free drug solution
- Saline solution (as a control)
- Calipers for tumor measurement



Animal balance

#### Procedure:

- Induce tumors in the mice by subcutaneously or orthotopically injecting a suspension of cancer cells.
- Once the tumors reach a palpable size, randomly divide the mice into different treatment groups (e.g., saline control, free drug, empty liposomes, and drug-loaded Eudragit-coated liposomes).
- Administer the respective treatments to the mice via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dosing schedule.
- Monitor the tumor size by measuring the tumor dimensions with calipers at regular intervals.
   Calculate the tumor volume using the formula: (Length × Width²)/2.
- Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
- Analyze the data to determine the effect of the different treatments on tumor growth and overall survival.

## Visualizations Signaling Pathways and Experimental Workflows





#### Click to download full resolution via product page

Caption: Experimental workflow for the preparation and evaluation of Eudragit-coated liposomes.

#### Click to download full resolution via product page

Caption: Inhibition of Akt/TLR and NFAT signaling pathways by drug-loaded Eudragit liposomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Eudragit S100 prepared pH-responsive liposomes-loaded betulinic acid against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization and In Vitro Evaluation of Eudragit S100-Coated Bile Salt-Containing Liposomes for Oral Colonic Delivery of Budesonide [mdpi.com]
- 4. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation [ouci.dntb.gov.ua]
- 5. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eudragit-Coated Liposomes: A Targeted Approach for Enhanced Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196250#eudragit-coated-liposomes-for-targeted-cancer-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com